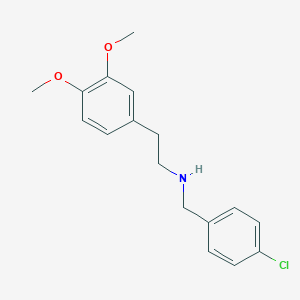![molecular formula C20H32N2O B249031 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane, also known as AEPA, is a chemical compound that has been gaining attention in scientific research for its potential therapeutic applications. AEPA belongs to the class of compounds known as azepanes, which are characterized by a seven-membered ring containing a nitrogen atom.
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neurological disorders, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which may contribute to its neuroprotective effects. In cancer research, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease research, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been shown to activate potassium channels in vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been shown to have a number of biochemical and physiological effects in various research studies. In neurological disorders, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been shown to improve cognitive function and reduce oxidative stress. In cancer research, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease research, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been shown to decrease blood pressure and improve endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane in lab experiments is its relatively low toxicity compared to other compounds. 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has also been shown to have a high degree of selectivity for certain targets, making it a potentially useful tool in drug discovery. However, one limitation of using 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research on 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane. In neurological disorders, further studies could explore the potential of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane as a treatment for other conditions such as Huntington's disease and multiple sclerosis. In cancer research, further studies could explore the mechanisms of action of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane and its potential use in combination with other anticancer agents. In cardiovascular disease research, further studies could explore the potential of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane as a treatment for other conditions such as pulmonary hypertension. Overall, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane is a promising compound with potential therapeutic applications in a variety of areas. Further research is needed to fully understand its mechanisms of action and potential clinical uses.
Synthesis Methods
The synthesis method for 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane involves the reaction of 4-ethoxybenzyl chloride with piperidine in the presence of sodium hydride. The resulting intermediate is then reacted with 1-bromohexane to produce 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane. This method has been reported in the literature and has been used to produce 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane for scientific research purposes.
Scientific Research Applications
1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been studied for its potential therapeutic applications in a variety of areas, including neurological disorders, cancer, and cardiovascular disease. In neurological disorders, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. In cancer research, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been studied for its potential as an anticancer agent, particularly in the treatment of breast cancer. In cardiovascular disease research, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
properties
Product Name |
1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane |
|---|---|
Molecular Formula |
C20H32N2O |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O/c1-2-23-20-9-7-18(8-10-20)17-21-15-11-19(12-16-21)22-13-5-3-4-6-14-22/h7-10,19H,2-6,11-17H2,1H3 |
InChI Key |
ZVFMPKKXRCMOCK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)




